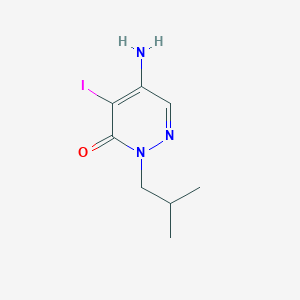
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family Pyridazines are heterocyclic aromatic compounds with a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis may begin with a suitable pyridazine derivative.
Iodination: Introduction of the iodine atom at the 4-position can be achieved using iodine or an iodine-containing reagent under specific conditions.
Amination: The amino group at the 5-position can be introduced through nucleophilic substitution or other suitable methods.
Isobutylation: The isobutyl group can be introduced via alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the amino or isobutyl groups.
Reduction: Reduction reactions could target the pyridazine ring or other functional groups.
Substitution: The iodine atom at the 4-position can be a site for various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Materials Science: Possible applications in the synthesis of novel materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would require detailed study through experimental and computational methods.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-isobutylpyridazin-3(2H)-one: Lacks the amino group at the 5-position.
5-Amino-2-isobutylpyridazin-3(2H)-one: Lacks the iodine atom at the 4-position.
5-Amino-4-iodopyridazin-3(2H)-one: Lacks the isobutyl group at the 2-position.
Uniqueness
The presence of the amino, iodine, and isobutyl groups in 5-Amino-4-iodo-2-isobutylpyridazin-3(2H)-one makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Properties
Molecular Formula |
C8H12IN3O |
|---|---|
Molecular Weight |
293.10 g/mol |
IUPAC Name |
5-amino-4-iodo-2-(2-methylpropyl)pyridazin-3-one |
InChI |
InChI=1S/C8H12IN3O/c1-5(2)4-12-8(13)7(9)6(10)3-11-12/h3,5H,4,10H2,1-2H3 |
InChI Key |
QTWCTFKPGIYOCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=O)C(=C(C=N1)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















